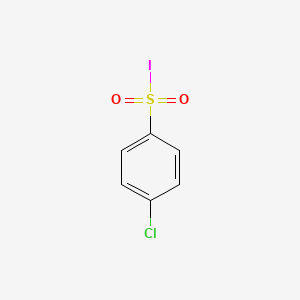

4-Chlorobenzenesulphonyl iodide

CAS No.:

Cat. No.: VC13951814

Molecular Formula: C6H4ClIO2S

Molecular Weight: 302.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4ClIO2S |

|---|---|

| Molecular Weight | 302.52 g/mol |

| IUPAC Name | 4-chlorobenzenesulfonyl iodide |

| Standard InChI | InChI=1S/C6H4ClIO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H |

| Standard InChI Key | UCKKOLPNCUFCSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)I)Cl |

Introduction

Structural and Chemical Identity of 4-Chlorobenzenesulphonyl Chloride

Molecular Composition and Nomenclature

4-Chlorobenzenesulphonyl chloride (C₆H₄Cl₂O₂S) features a benzene ring substituted with a chlorine atom at the para position and a sulfonyl chloride group (-SO₂Cl) at the same position . Its molecular weight is 211.06 g/mol, with a monoisotopic mass of 209.93 g/mol . The compound’s IUPAC name is 4-chlorobenzene-1-sulfonyl chloride, and it is alternatively termed p-chlorobenzenesulfonyl chloride in older literature .

Synthesis of 4-Chlorobenzenesulphonyl Chloride

Industrial-Scale Production

The patent GB2135666A outlines an optimized process for synthesizing 4-chlorobenzenesulphonyl chloride using chlorobenzene and chlorosulfonic acid (ClSO₃H) in a halogenated aliphatic hydrocarbon solvent (e.g., 1,2-dichloroethane). Key steps include:

-

Reaction Setup: Chlorobenzene is added dropwise to a suspension of chlorosulfonic acid and an alkali metal salt (e.g., NaCl) in 1,2-dichloroethane at 55–60°C .

-

Post-Reaction Workup: The mixture is washed with water to remove residual acid, and the organic layer is distilled to yield anhydrous 4-chlorobenzenesulphonyl chloride .

Critical Parameters

-

Molar Ratios: Using 3 moles of ClSO₃H per mole of chlorobenzene achieves yields >80% . Excess acid minimizes byproducts like 4,4'-dichlorodiphenyl sulfone.

-

Catalysts: Alkali metal salts (e.g., NaCl) enhance reaction efficiency by stabilizing intermediates .

Table 1: Synthesis Conditions and Yields from GB2135666A

| Example | ClSO₃H (moles) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 3.0 | Dichloroethane | 55–60 | 85 |

| 14 | 2.5 | Chloroform | 50–55 | 89 |

| 26 | 3.5 | CCl₄ | 60–65 | 82 |

Challenges in Sulfonyl Iodide Synthesis

Physicochemical Properties and Stability

Thermal and Hydrolytic Behavior

4-Chlorobenzenesulphonyl chloride is moisture-sensitive, hydrolyzing to 4-chlorobenzenesulfonic acid (C₆H₄ClSO₃H) upon contact with water . The patent notes that anhydrous conditions are critical during purification to prevent hydrolysis.

Predicted Properties of the Iodide Derivative

Sulfonyl iodides are generally more thermally labile than chlorides. For 4-chlorobenzenesulphonyl iodide, decomposition pathways might include:

-

Iodide Elimination: Generating sulfonic acid anhydrides (R-SO₂-O-SO₂-R).

-

Radical Formation: Due to iodine’s weak bond dissociation energy (≈152 kJ/mol).

Applications of 4-Chlorobenzenesulphonyl Chloride

Polysulfone Resin Production

The compound is a monomer for 4,4'-dichlorodiphenyl sulfone, a precursor to high-performance polysulfones used in aerospace and medical devices . The Friedel-Crafts reaction with chlorobenzene and FeCl₃ yields the sulfone in >90% purity .

Pharmaceutical Intermediates

4-Chlorobenzenesulphonyl chloride is a building block for sulfonamide drugs, including diuretics and antivirals. Its iodide analogue could hypothetically serve similar roles but would require tailored synthetic routes.

Future Perspectives and Research Gaps

The absence of data on 4-chlorobenzenesulphonyl iodide underscores the need for targeted studies:

-

Synthetic Routes: Investigating iodination of 4-chlorobenzenesulfonic acid or halogen exchange reactions.

-

Stability Profiling: Assessing thermal and hydrolytic degradation mechanisms.

-

Applications: Exploring niche uses in radical chemistry or as a sulfonating agent in organocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume